N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Overview
Description
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is a chemical compound that is part of a broader class of nitrobenzenesulfonamides, which have been extensively studied due to their utility in organic synthesis. These compounds are known for their roles in the preparation of various nitrogen-containing heterocycles and as intermediates in the synthesis of amines and other nitrogenous compounds.
Synthesis Analysis
The synthesis of nitrobenzenesulfonamide derivatives often involves the acylation of 2-nitrobenzenesulfonamide, as described in the preparation of N-carboalkoxy-2-nitrobenzenesulfonamides . These compounds can be alkylated using conventional or Mitsunobu protocols, allowing for the preparation of a variety of N-protected primary amines. Additionally, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has been achieved under solvent-free conditions, highlighting the versatility and efficiency of these reagents in acylation reactions .
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamide derivatives is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. The electron-withdrawing nature of these groups can facilitate intramolecular reactions, such as the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are precursors to nitrogenous heterocycles .
Chemical Reactions Analysis
Nitrobenzenesulfonamides participate in a variety of chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones . The reagent o-Nitrobenzenesulfonylhydrazide (NBSH) is employed for the synthesis of allenes and for the reductive transposition of allylic alcohols . Moreover, N-alkylation of 2-azidobenzenesulfonamide has been shown to lead to the formation of pyrrolobenzothiadiazepine precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonamides are influenced by their functional groups. The nitro group is a strong electron-withdrawing group, which can affect the reactivity and stability of the molecule. The sulfonamide group can engage in hydrogen bonding, impacting the solubility and reactivity of these compounds. For example, the decomposition of N-hydroxybenzenesulfonamide in alkaline solution to yield N2O and sulfinate has been studied, providing insights into the kinetics and mechanism of this reaction . Additionally, the ability of N,O-diacylated-N-hydroxyarylsulfonamides to release nitroxyl (HNO) under physiological conditions demonstrates the potential biological applications of these compounds .
Scientific Research Applications
1. Bioefficacy against Agricultural Insect Pests and Human Vector Mosquitoes
- Summary of Application: This compound has been isolated from the actinobacteria Actinokineospora fastidiosa and used against agricultural pests like Spodoptera litura and Helicoverpa armigera, as well as mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
- Methods of Application: The bioactive fraction was characterized through UV, FTIR, and NMR analysis. GC–MS analyses reveal the existence of a bioactive compound with a respective retention time of 19.740 responsible for larvicidal activity .
- Results or Outcomes: The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration . The effective LC50 values were 8.07 μg/mL on S. litura and 7.53 μg/mL on H. armigera .
2. Antioxidant Activities
- Summary of Application: The antioxidant potential of this compound was evaluated using DPPH, H2O2, and metal chelating assay .
- Methods of Application: The DPPH radical assay is broadly used to examine the scavenging activities of biomolecules .
- Results or Outcomes: The results of the antioxidant activities were not explicitly mentioned in the source .
3. Preparation of N-Boc-, N-Alloc-, and N-Cbz-Protected Primary Amines
- Summary of Application: N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is used in the practical preparation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The results or outcomes obtained were not explicitly mentioned in the source .
4. Synthesis of Diverse Nitrogenous Heterocycles
- Summary of Application: This compound is used in the intramolecular arylation of 2-Nitrobenzenesulfonamides, which is a route to diverse nitrogenous heterocycles .
- Methods of Application: The 2-Nos amides are used as intramolecular arylation agents and the application of C- and N- aryl derivatives for the synthesis of diverse heterocycles in the solid phase .
- Results or Outcomes: The results or outcomes obtained were not explicitly mentioned in the source .
5. Alkylation
- Summary of Application: This compound is used in the Mitsunobu alkylation by reacting 2- or 4-Nos derivatives with alcohols .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The results or outcomes obtained were not explicitly mentioned in the source .
6. Synthesis of Nitrogenous Heterocycles
- Summary of Application: This compound is used in the synthesis of nitrogenous heterocycles .
- Methods of Application: The 2-Nos amides are used as intramolecular arylation agents and the application of C- and N- aryl derivatives for the synthesis of diverse heterocycles in the solid phase .
- Results or Outcomes: The results or outcomes obtained were not explicitly mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOQFIAULBODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452741 | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
CAS RN |
90916-29-3 | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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